molecular formula C25H25ClN2O3 B566216 N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester CAS No. 1003316-10-6

N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester

Cat. No.: B566216
CAS No.: 1003316-10-6
M. Wt: 436.936
InChI Key: BRBNZJSDQOEXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The systematic name of the compound, tert-butyl N-[2-[[4-(chloromethyl)benzoyl]amino]-4-phenylphenyl]carbamate, adheres to IUPAC guidelines for polyfunctional organic molecules. The parent structure is a biphenyl system (two benzene rings connected by a single bond), with substituents at the 3- and 4-positions of one benzene ring. Key functional groups include:

  • A carbamate group (tert-butoxycarbonylamino, or Boc-protected amine) at the 4-position.
  • A benzamide group substituted with a chloromethyl (-CH2Cl) moiety at the 3-position.

The numbering prioritizes the biphenyl system, ensuring the carbamate group occupies the lower positional index. The tert-butyl ester suffix reflects the carbamate’s esterification with 2-methylpropan-2-ol. This nomenclature aligns with PubChem’s computed descriptors.

Molecular Formula and Weight Analysis

The molecular formula C25H25ClN2O3 indicates a complex aromatic framework with heteroatoms (Table 1). The molecular weight of 436.9 g/mol is consistent with the presence of heavy atoms like chlorine and multiple benzene rings.

Table 1: Molecular formula breakdown

Component Count
Carbon (C) 25
Hydrogen (H) 25
Chlorine (Cl) 1
Nitrogen (N) 2
Oxygen (O) 3

The chlorine atom contributes 8.1% to the total molecular mass, while the biphenyl backbone accounts for 68.8% of the carbon content.

Stereochemical Configuration and Conformational Isomerism

The compound lacks chiral centers but exhibits restricted rotation around the biphenyl single bond due to steric hindrance from ortho substituents. Theoretical studies on biphenyls suggest a dihedral angle of 42.5–46.3° between the aromatic rings, minimizing steric clash. This creates two stable atropisomers (non-planar conformers) interconvertible via a high-energy planar transition state (activation energy: 16–19 kcal/mol ).

The chloromethylbenzoyl group further restricts rotation, favoring a twisted conformation to avoid van der Waals repulsion between the chloromethyl group and adjacent benzene protons. No explicit stereoisomers are reported, as the molecule’s symmetry precludes configurational isomerism.

Comparative Analysis of Depicted SMILES and InChI Representations

The SMILES string CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CCl encodes:

  • tert-butyl group (CC(C)(C)O).
  • Carbamate linkage (OC(=O)N).
  • Biphenyl system (C1=C...C=C1)C2=CC=CC=C2).
  • Chloromethylbenzamide substituent (NC(=O)C3=CC=C(C=C3)CCl).

The InChIKey BRBNZJSDQOEXRB-UHFFFAOYSA-N provides a unique, hash-based identifier, while the full InChI string details connectivity, stereochemistry, and protonation states. Both representations confirm the absence of stereochemical descriptors, consistent with the compound’s lack of chiral centers.

Table 2: SMILES vs. InChI features

Feature SMILES InChI
Functional groups Explicitly listed via atomic bonds Encoded in layers (main, charge, etc.)
Stereochemistry Not specified Not applicable (no chiral centers)
Aromaticity Implied by lowercase letters Defined via standardized notation

Properties

IUPAC Name

tert-butyl N-[2-[[4-(chloromethyl)benzoyl]amino]-4-phenylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O3/c1-25(2,3)31-24(30)28-21-14-13-20(18-7-5-4-6-8-18)15-22(21)27-23(29)19-11-9-17(16-26)10-12-19/h4-15H,16H2,1-3H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBNZJSDQOEXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Biphenyl Amine Intermediate

The biphenyl scaffold is constructed using Suzuki-Miyaura coupling , a palladium-catalyzed reaction between aryl halides and boronic acids. For example, 4-bromoaniline may react with phenylboronic acid under catalytic conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol) to yield 4-phenylaniline. This intermediate is critical for subsequent functionalization.

Introduction of Chloromethyl Benzoyl Group

The amine group of the biphenyl intermediate undergoes amide coupling with 4-(chloromethyl)benzoyl chloride. Activation of the carboxylic acid (via thionyl chloride or oxalyl chloride) generates the acyl chloride, which reacts with the amine in the presence of a base (e.g., triethylamine) to form the amide bond. This step introduces the chloromethyl substituent, enhancing the molecule’s reactivity for further modifications.

Boc Protection of the Amine

The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or THF, catalyzed by 4-dimethylaminopyridine (DMAP). This step ensures chemoselectivity in subsequent reactions, preventing unwanted side reactions at the amine site. Notably, patented methods for tert-butyl esterification suggest alternative approaches using isobutene and acidic catalysts (e.g., sulfuric acid), though these are more commonly applied to aliphatic carboxylic acids.

Catalytic and Reaction Conditions

Esterification Catalysts

While Boc protection typically employs Boc anhydride, the patent highlights the use of acidic catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) for esterifying carboxylic acids with isobutene. For the target compound, this method could theoretically apply to a carboxylic acid precursor of the carbamate, though such a route remains speculative without experimental validation. The patent’s conditions—elevated temperatures (50–150°C) and reduced pressure (10–200 mbar)—may require optimization for aromatic systems.

Solvent and Temperature Optimization

  • Suzuki coupling : Conducted in toluene/ethanol at 80–100°C.

  • Amide formation : Requires polar aprotic solvents (e.g., DMF) at 0–25°C to minimize side reactions.

  • Boc protection : Proceeds efficiently in THF at room temperature.

Purification and Isolation Techniques

Fractional Condensation

The patent emphasizes fractional condensation for isolating tert-butyl esters, involving:

  • Partial evaporation of the esterification mixture under vacuum.

  • Two-stage condensation at controlled temperatures and pressures to separate isobutene (recycled) from the product.
    Adapting this to the target compound would necessitate careful tuning of pressure (30–90 mbar) and temperature gradients (45–80°C below condensation points) to accommodate higher molecular weights.

Distillative Workup

Low-boiling byproducts (e.g., tert-butanol, diisobutene) are removed via distillation columns , with reflux ratios adjusted to maximize purity. For the target compound, silica gel chromatography or recrystallization may supplement these steps.

Analytical Characterization

Critical data for verifying the compound’s structure include:

  • Molecular formula : C₂₅H₂₅ClN₂O₃.

  • Mass spectrometry : Exact mass 436.1553704 Da.

  • NMR spectroscopy : Characteristic peaks for the Boc group (δ 1.4 ppm, singlet) and chloromethylbenzoyl moiety (δ 4.6 ppm, singlet).

Challenges and Optimization Strategies

Steric Hindrance

The bulky tert-butyl group and biphenyl system may impede reaction kinetics. Strategies include:

  • Using excess Boc anhydride.

  • Prolonging reaction times (24–48 hours).

Byproduct Formation

Side reactions during amide coupling (e.g., over-acylation) are mitigated by slow reagent addition and low temperatures.

Industrial Applications and Scalability

The patent’s continuous process design offers insights into large-scale production, emphasizing:

  • Catalyst recycling : Sulfuric acid from high boiler phases is reused.

  • Energy efficiency : Fractional condensation reduces isobutene waste.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of the corresponding amine and alcohol.

Scientific Research Applications

Research has indicated that compounds similar to N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester exhibit various biological activities:

Anticancer Activity

Studies suggest that this compound may interact with key molecular targets involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Properties

The compound has demonstrated activity against protozoan parasites, including Toxoplasma gondii and Leishmania donovani. Structure-activity relationship studies indicate that modifications to the benzoyl and carbamate groups can enhance potency against these pathogens .

Case Study 1: Antiparasitic Activity

In a study evaluating a series of benzoyl derivatives, this compound was tested against T. gondii. The results indicated significant antiparasitic activity, suggesting that the compound could be developed into a therapeutic agent for treating toxoplasmosis .

Case Study 2: Anticancer Research

Another investigation focused on the inhibition of CDKs by compounds structurally related to this compound. The findings revealed that these compounds could effectively reduce tumor cell proliferation in vitro, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Biological Relevance Stability Considerations
Target Compound C₂₅H₂₅ClN₂O₃ Chloromethyl, biphenyl, tert-butyl Histone modulation, neuro research High (tert-butyl protects hydrolysis)
N-[[4-...Methyl Ester C₂₃H₂₃N₃O₃ Amino, methyl ester Unknown (limited data) Moderate (methyl ester prone to hydrolysis)
tert-Butyl (4-Bromobenzyl)carbamate C₁₂H₁₆BrNO₂ Bromobenzyl Halogen bonding applications High (inert bromine)
4-(tert-Butyl)-N-(4-Cl-3-MeO-phenyl)benzamide C₁₈H₂₀ClNO₂ Methoxy, chloro Synthetic intermediate Moderate (sensitive to redox conditions)

Research Findings and Implications

  • Target Compound : The biphenyl-chloromethyl-tert-butyl carbamate architecture balances lipophilicity and stability, making it suitable for central nervous system targeting. Its chloromethyl group may enable covalent inhibitor design .
  • Simpler Analogues : Compounds like Carbamic Acid, (4-Methylphenyl)-, [1,1'-Biphenyl]-4-yl Ester lack functional complexity, limiting their utility in high-specificity applications.
  • Functional Group Variations: Introducing oxime () or cyano () groups diversifies reactivity but requires careful optimization to avoid off-target effects.

Biological Activity

N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester (CAS Number: 1003316-10-6) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₂₅H₂₅ClN₂O₃
  • Molecular Weight : 436.93 g/mol
  • Structure : The compound features a biphenyl moiety linked to a carbamic acid derivative, which is modified with a chloromethyl group and a tert-butyl ester. Its structure can be represented using the following SMILES notation:

The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are known to play crucial roles in regulating gene expression by modifying chromatin structure, thereby influencing various cellular processes including apoptosis, differentiation, and proliferation.

Key Biological Activities

  • Anticancer Properties : Research indicates that compounds similar to this compound exhibit anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. The compound acts on specific pathways involved in cancer progression.
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may also possess neuroprotective properties, potentially aiding in conditions like Huntington's disease by modulating pathways associated with neuronal survival and function.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds or analogs:

  • Study 1 : In vitro assays demonstrated that compounds with similar structures inhibited HDAC activity with IC50 values in the low micromolar range. These compounds effectively reduced the viability of cancer cell lines such as HeLa and MCF-7.
  • Study 2 : A structure-activity relationship (SAR) analysis revealed that modifications on the biphenyl ring significantly influenced the potency of HDAC inhibition. For instance, substituents at specific positions enhanced selectivity towards HDAC1 and HDAC2.
CompoundIC50 (µM)Target EnzymeCell Line Tested
Compound A0.5HDAC1HeLa
Compound B0.8HDAC2MCF-7
This compoundTBDTBDTBD

Safety and Toxicology

Preliminary toxicity assessments indicate that while this compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Notably, the compound's potential cardiotoxicity due to hERG channel inhibition should be investigated in future research.

Q & A

What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

Basic
The synthesis typically involves coupling 4-(chloromethyl)benzoyl chloride with a biphenyl-4-yl carbamate intermediate. Key steps include amide bond formation under anhydrous conditions (e.g., using DCC or EDC coupling agents) and protection/deprotection of the tert-butyl carbamate group. Reaction temperature (0–25°C) and solvent polarity (e.g., DMF or THF) critically affect yields due to steric hindrance from the biphenyl moiety .

How can Design of Experiments (DoE) optimize reaction parameters for this compound?

Advanced
DoE can systematically evaluate variables like temperature, stoichiometry, and catalyst loading. For example, a central composite design (CCD) can model nonlinear relationships between factors (e.g., APS initiator concentration) and responses (e.g., polymerization efficiency). Statistical tools like ANOVA identify significant parameters, reducing experimental runs by 40–60% while maximizing yield .

What advanced techniques validate the compound’s crystal structure and purity?

Advanced
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and bond angles. Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (a = 12.289 Å, b = 14.185 Å) provide atomic-resolution data. Pair with HPLC (≥97% purity) and DSC (melting point 109–112°C) to assess polymorphic forms .

How to resolve contradictions in reported synthetic yields across studies?

Advanced
Discrepancies often arise from divergent purification methods (e.g., column chromatography vs. recrystallization) or moisture-sensitive intermediates. Replicate experiments under inert atmospheres (argon/glovebox) and characterize by LC-MS to track byproducts. Cross-reference with literature using analogous tert-butyl carbamates to identify systematic errors .

What safety protocols are essential during handling?

Basic
While not GHS-classified, use PPE (gloves, goggles) due to potential irritancy from chloromethyl groups. Avoid inhalation via fume hoods and store at 2–8°C in amber vials to prevent photodegradation. Emergency measures: Flush eyes/skin with water for 15 minutes and consult SDS for first aid .

How do the chloromethyl and carbamate groups influence reactivity in downstream applications?

Advanced
The chloromethyl group enables nucleophilic substitutions (e.g., with amines or thiols), while the tert-butyl carbamate acts as a temporary protecting group for amines. Monitor stability in acidic conditions (e.g., TFA deprotection at 0°C) to prevent premature cleavage. Kinetic studies using NMR can track degradation rates .

What non-GHS hazards should be evaluated in scale-up?

Advanced
Assess thermal stability via TGA/DSC to detect exothermic decomposition above 150°C. Screen for mutagenicity using Ames tests, as biphenyl derivatives may intercalate DNA. Collaborate with occupational health teams to establish exposure limits for airborne particulates .

Which purification methods are optimal for intermediates?

Basic
Flash chromatography (silica gel, hexane/EtOAc gradients) separates regioisomers, while recrystallization from ethanol/water mixtures improves purity. For boronate intermediates, use chelating agents (e.g., EDTA) to remove metal catalysts .

How to characterize transient intermediates during synthesis?

Advanced
In-situ FTIR monitors carbonyl stretching (1680–1720 cm⁻¹) during carbamate formation. High-resolution MS (ESI-TOF) identifies low-abundance intermediates. For stereochemical analysis, use chiral HPLC with cellulose-based columns .

What role does this compound play in drug development?

Advanced
Its biphenyl-carbamate scaffold serves as a kinase inhibitor precursor. Structure-activity relationship (SAR) studies modify the chloromethyl group to enhance binding to hydrophobic pockets. Collaborate with crystallographers to co-crystalize with target proteins (e.g., EGFR) for rational design .

Notes

  • Methodology : Emphasized experimental design, validation, and interdisciplinary approaches.
  • Data Sources : Integrated safety, synthesis, and characterization data from peer-reviewed studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester
Reactant of Route 2
Reactant of Route 2
N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.